(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of tetrahydropyran derivatives can involve various strategies. For instance, the synthesis of a tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, which is a diamino derivative designed to stabilize parallel turn conformations, was achieved through a [1,3]-dipolar cycloaddition reaction . Similarly, tetra-methyl ammonium hydroxide has been utilized as a catalyst for the one-pot synthesis of various 4H-benzo[b]pyran derivatives in aqueous media . These methods highlight the versatility of catalysts and conditions that can be employed in the synthesis of tetrahydropyran derivatives, which could be applicable to the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives is characterized by the presence of a pyran ring, which can undergo various transformations. The study of the gas-phase dehydration of tetrahydropyran-2-methanol revealed that the pyran ring can rearrange to form different ring structures . This indicates that the tetrahydropyran core is a flexible structure that can lead to a variety of derivatives, potentially including (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.
Chemical Reactions Analysis
Chemical reactions involving tetrahydropyran derivatives can lead to a wide range of products. For example, the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate resulted in the formation of N,N'-disubstituted oxamides . Additionally, the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine followed by reduction with sodium tetrahydridoborate produced N,2,2-trimethyltetrahydro-2H-pyran-4-amine . These reactions demonstrate the reactivity of the tetrahydropyran moiety and its potential to form various functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyran derivatives can be inferred from their synthesis and reactions. The use of different catalysts and reaction conditions can influence the yield and purity of the products . The ability to form stable conformations, as seen in the case of the tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, suggests that tetrahydropyran derivatives can have specific conformational properties that are important in their chemical behavior . The reactivity of these compounds with amines and their subsequent transformations indicate that they can participate in a variety of chemical processes, which would affect their physical and chemical properties .
Scientific Research Applications
Heterocyclic Compounds in Organic Synthesis
Recent Advances in Cyclocondensation for Tetrahydrobenzo[b]pyrans : Heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, are crucial in organic chemistry due to their presence in natural compounds and pharmaceuticals. One study discusses the organocatalytic synthesis of these compounds via a three-component condensation, emphasizing green chemistry approaches like water and ethanol as solvents. This synthesis pathway could be indicative of methodologies applicable to similar compounds, highlighting the importance of heterocycles in drug development and organic synthesis (Kiyani, 2018).
Biochemical Applications of Heterocyclic Compounds
Cytochrome P450 Isoform Inhibition : The selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes is critical for understanding drug metabolism and potential drug-drug interactions. Research on the selectivity and potency of these inhibitors can provide insights into the biochemical applications of heterocyclic compounds, potentially guiding the use of "(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride" in a biochemical context (Khojasteh et al., 2011).
Catalysis and Green Chemistry
Hybrid Catalysts in Synthesis : The application of hybrid catalysts, including organocatalysts and nanocatalysts, for synthesizing heterocyclic scaffolds, such as pyrano[2,3-d]pyrimidine, underscores the role of heterocyclic compounds in developing novel synthetic pathways. This area of research emphasizes the importance of catalysis in enhancing the efficiency and sustainability of chemical reactions, which could be relevant for synthesizing or modifying compounds like "(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride" (Parmar, Vala, & Patel, 2023).
High Energy Density Materials
High-Nitrogen Azine Energetic Compounds : The study of azine compounds with high nitrogen content for their application in high-energy materials highlights the versatility of heterocyclic compounds in fields beyond pharmaceuticals. These compounds' synthetic methods, structural analysis, and potential applications in energetic materials provide a framework for exploring the utility of related heterocycles in advanced material sciences (Yongjin & Shuhong, 2019).
Safety And Hazards
“(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
oxan-3-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-6-2-1-3-8-5-6;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXKWJPOISVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627319 | |
Record name | 1-(Oxan-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride | |
CAS RN |
1159599-89-9 | |
Record name | 1-(Oxan-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (oxan-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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